Synthesis Efficiency: Microwave-Assisted vs. Conventional Baeyer-Villiger Oxidation
The synthesis of oxocan-2-one from cycloheptanone via the Baeyer-Villiger oxidation can be dramatically accelerated using microwave-assisted heating compared to conventional room temperature methods [1].
| Evidence Dimension | Reaction Time |
|---|---|
| Target Compound Data | 3 minutes |
| Comparator Or Baseline | 5 days (7200 minutes) at room temperature |
| Quantified Difference | 2400-fold reduction in time |
| Conditions | Baeyer-Villiger oxidation of cycloheptanone using m-CPBA under microwave dielectric heating vs. room temperature. |
Why This Matters
This quantifies a potential 99.96% reduction in reaction time for a specific synthetic route, enabling faster process development and higher throughput for researchers requiring this 8-membered lactone.
- [1] Randino, R., Cini, E., D'Ursi, A. M., Novellino, E., & Rodriquez, M. (2015). Facile Baeyer-Villiger oxidation of cyclic ketones: Conventional versus microwave-assisted approach. Tetrahedron Letters, 56(42), 5723-5726. View Source
